N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with four methoxy groups and a hydroxyisopropyl group. This unique arrangement of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5-tetramethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2,3,4,5-tetramethoxybenzoic acid is converted to an amide using 2-amino-2-methyl-1-propanol in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique functional groups.
Industry: Possible use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide involves its interaction with specific molecular targets. The hydroxyisopropyl group may facilitate binding to enzymes or receptors, while the methoxy groups can influence the compound’s solubility and stability. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide: Lacks the additional methoxy groups, which may affect its reactivity and solubility.
2,3,4,5-tetramethoxybenzoic acid: The precursor to the compound, lacking the amide and hydroxyisopropyl groups.
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of multiple methoxy groups and a hydroxyisopropyl group makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,8-17)16-14(18)9-7-10(19-3)12(21-5)13(22-6)11(9)20-4/h7,17H,8H2,1-6H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKEBIRXOQGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C(=C1OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50785517 | |
Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422506-95-4 | |
Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2,3,4,5-tetramethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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